

ODM-207: A Technical Guide to a Selective BET Bromodomain Inhibitor

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Compound of Interest

Compound Name: Odm-207

Cat. No.: B3028270

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Executive Summary

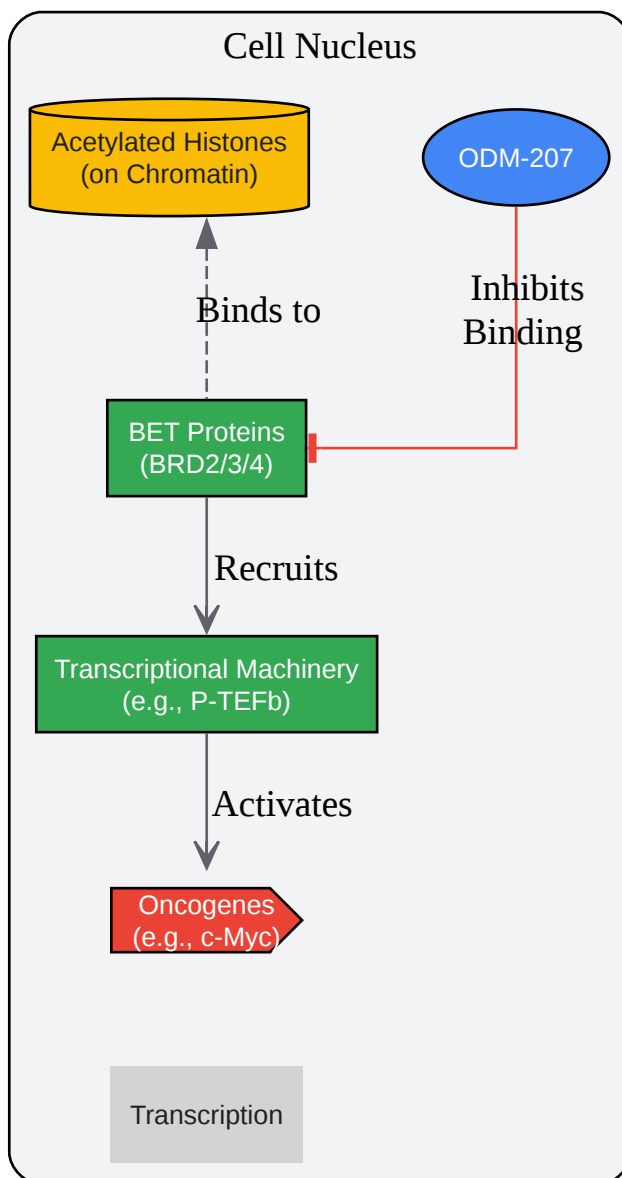
ODM-207 is a potent, orally bioavailable, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Structurally distinct from benzodiazepine-like BET inhibitors such as JQ1, **ODM-207** has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including hematological malignancies, prostate cancer, and breast cancer.[1][3][4] Its mechanism of action involves the disruption of chromatin remodeling and the downregulation of key oncogenic drivers, most notably c-Myc.[4] A first-in-human Phase 1 clinical trial (NCT03035591) has established its safety profile and pharmacokinetic properties in patients with selected solid tumors, identifying a maximum tolerated dose and highlighting a narrow therapeutic window.[1][5][6] This guide provides an in-depth overview of the technical data and methodologies associated with the preclinical and clinical evaluation of **ODM-207**.

Core Mechanism of Action

BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promote the expression of genes involved in cell proliferation and survival.[2] **ODM-207** competitively binds to the acetylated lysine recognition motifs within the bromodomains of BET proteins, effectively preventing their interaction with chromatin.[1] This displacement of BET proteins from gene promoter and enhancer regions leads to the transcriptional repression of key oncogenes.[1] A primary and well-documented

downstream effect of **ODM-207** is the potent downregulation of c-Myc transcription, a critical driver in many human cancers.[4]

The following diagram illustrates the core signaling pathway inhibited by **ODM-207**.



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Caption: Mechanism of **ODM-207** action in the cell nucleus.

Quantitative Data

The following tables summarize the available quantitative data for **ODM-207**, covering its biochemical potency, cellular activity, and clinical pharmacokinetics.

Table 1: Biochemical and Cellular Activity

Parameter	Target/Assay	Value	Source
IC ₅₀	BRD4	≤ 1 μM	[7]
IC ₅₀	DNA Damage Response (DDR)	2.12 μM	[3]

Note: Detailed binding affinities (K_i) and IC₅₀ values for individual BET bromodomains (BRD2, BRD3, BRDT) and against a broader panel of non-BET bromodomains are not publicly available but preclinical studies describe **ODM-207** as a "highly potent pan-BET inhibitor" with "minimal cross-reactivity".[1][2]

Table 2: Phase 1 Clinical Pharmacokinetics (NCT03035591)

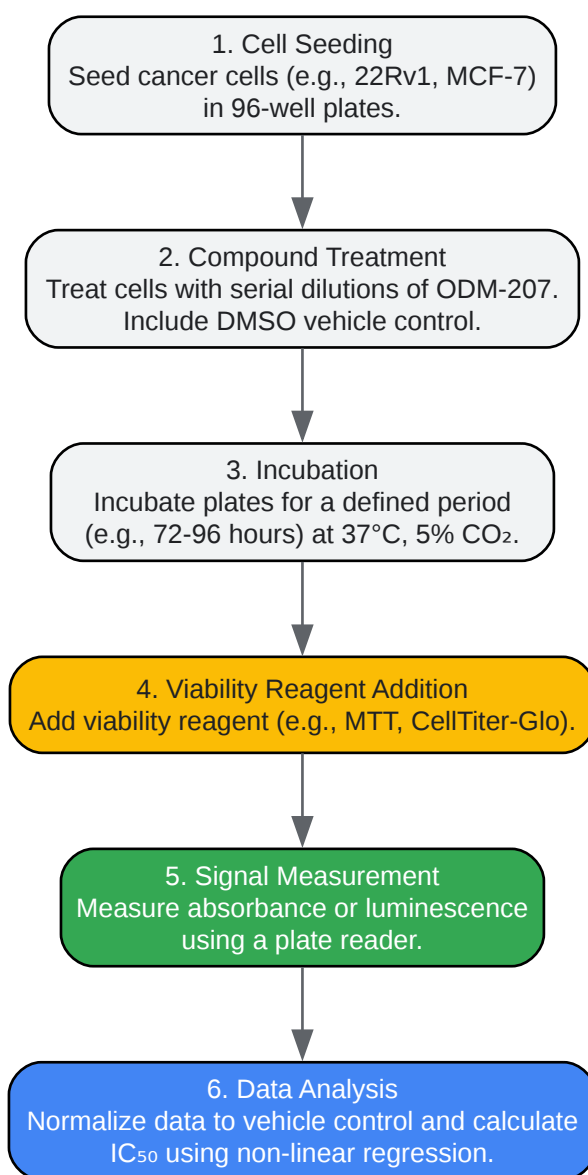
Parameter	Condition	Value	Source
Maximum Tolerated Dose (MTD)	Oral, once daily	2 mg/kg	[5][6]
Time to Peak Concentration (T _{max})	N/A	2 - 6 hours	[2][5]
Exposure (AUC ₀₋₂₄)	Fed vs. Fasted	1.5-fold higher under fed conditions	[2][5]
Metabolism	Primary Metabolite	Demethylation product	[2][5]
Metabolite/Parent Ratio (AUC _{0-t})	Day 1	0.1 - 0.2	[2][5]
Metabolite/Parent Ratio (AUC _{0-t})	Day 15	0.1 - 0.5	[2][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of **ODM-207** are provided below. These represent standard industry protocols that can be adapted for specific studies.

Cell Viability / Antiproliferation Assay

This protocol is based on standard tetrazolium reduction assays (e.g., MTT) or ATP-based luminescence assays used to determine the IC₅₀ of **ODM-207** in cancer cell lines.



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Caption: Workflow for a typical cell viability assay.

Methodology:

- Cell Culture: Culture human prostate (e.g., 22Rv1, VCaP) or breast (e.g., MCF-7) cancer cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS).
- Seeding: Plate cells in 96-well microplates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Prepare a serial dilution of **ODM-207** in culture medium. Replace the existing medium with the drug-containing medium. Include wells with medium containing the vehicle (DMSO) as a negative control.
- Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Quantification (ATP-based Assay Example):
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
 - Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Record luminescence using a plate reader.
- Analysis: Convert raw luminescence units to percentage of viability relative to the DMSO-treated control wells. Plot the results as a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot for Target Protein Modulation

This protocol is used to detect changes in the expression of key proteins like c-Myc and ERα following treatment with **ODM-207**.

Methodology:

- **Cell Treatment:** Seed cells (e.g., 22Rv1 for c-Myc, MCF-7 for ER α) in 6-well plates. Treat with **ODM-207** at specified concentrations (e.g., 100 nM, 500 nM) or DMSO for a set time (e.g., 24-48 hours).
- **Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Denature 20-40 μ g of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
- **Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-Myc, anti-ER α) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., anti-Actin, anti-GAPDH).
- **Secondary Antibody:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.

In Vivo Xenograft Tumor Model

This protocol describes a subcutaneous xenograft model, such as the 22Rv1 prostate cancer model, to evaluate the in vivo efficacy of **ODM-207**.^[4]

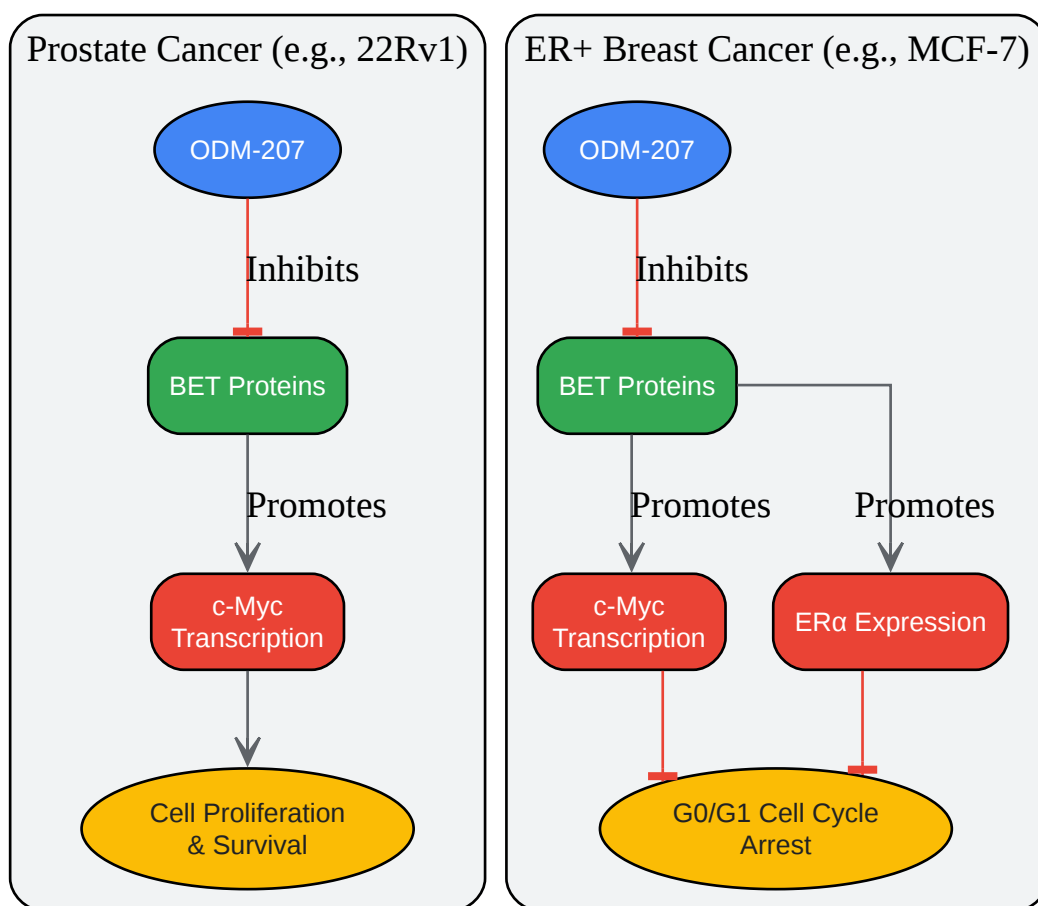
Methodology:

- **Cell Preparation:** Harvest 22Rv1 prostate cancer cells during their exponential growth phase. Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of approximately $3-7 \times 10^7$ cells/mL.
- **Implantation:** Subcutaneously inject 100 μ L of the cell suspension (containing $3-7 \times 10^6$ cells) into the flank of 6-8 week old male immunodeficient mice (e.g., BALB/c nude or NSG).
- **Tumor Growth and Randomization:** Monitor the mice regularly for tumor formation. When tumors reach a palpable volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- **Treatment Administration:** Administer **ODM-207** orally, once daily, at the desired dose levels (e.g., 10 mg/kg, 25 mg/kg). The control group receives the vehicle solution.
- **Monitoring:** Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = $0.5 \times \text{Length} \times \text{Width}^2$). Monitor animal body weight and overall health as indicators of toxicity.
- **Endpoint:** Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).

Mandatory Visualizations

Context-Dependent Signaling Pathways

ODM-207's effects are context-dependent. In prostate cancer, it primarily targets the c-Myc oncogene. In estrogen receptor-positive (ER+) breast cancer, it affects both c-Myc and the ER α signaling axis.

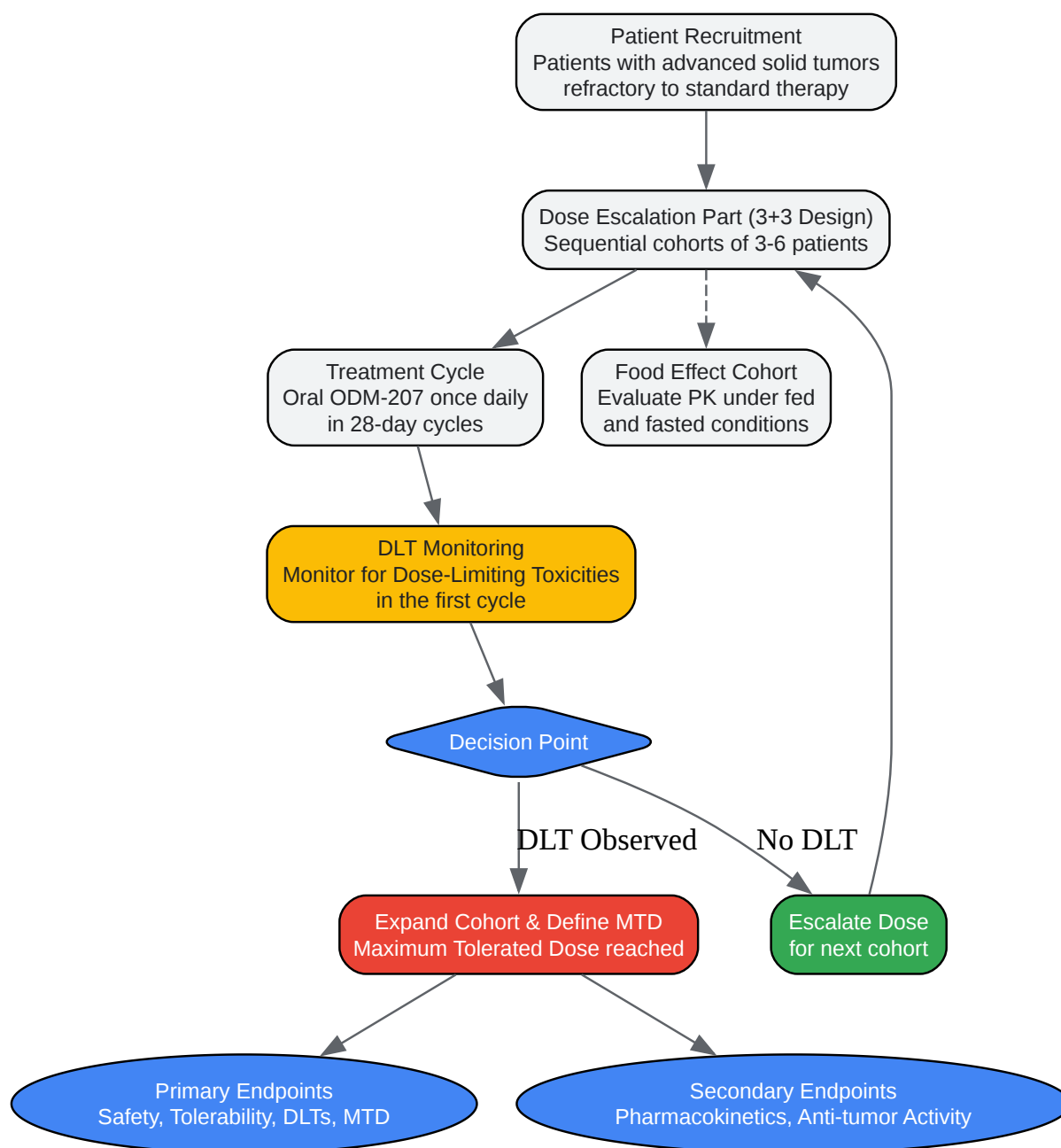


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Caption: Context-dependent signaling effects of **ODM-207**.

Clinical Trial Workflow (Phase 1)

The first-in-human study of **ODM-207** followed a standard Phase 1 dose-escalation design to determine safety and the MTD.



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Caption: Workflow of the Phase 1 clinical trial for **ODM-207**.

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